

"2-Amino-4-(1H-pyrazol-1-yl)benzoic acid" CAS number lookup

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Compound of Interest

Compound Name: 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1524219

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An In-Depth Technical Guide to **2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid**

Introduction

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid stands as a significant heterocyclic compound, integrating three key pharmacophores: an aminobenzoic acid scaffold, a pyrazole ring, and an aniline-like linkage. This molecular architecture makes it a versatile building block in medicinal chemistry and drug discovery. The pyrazole nucleus, a five-membered diazole, is a privileged scaffold found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.^{[1][2]} The aminobenzoic acid moiety, particularly the para-aminobenzoic acid (PABA) backbone, is a well-established starting point for synthesizing molecules with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.^[3] This guide provides a comprehensive overview of the compound's profile, synthesis, potential applications, and relevant experimental methodologies for researchers in the field.

Compound Profile

A clear identification of the target compound is the foundation of any research endeavor. The key identifiers and properties for **2-Amino-4-(1H-pyrazol-1-yl)benzoic acid** are summarized below.

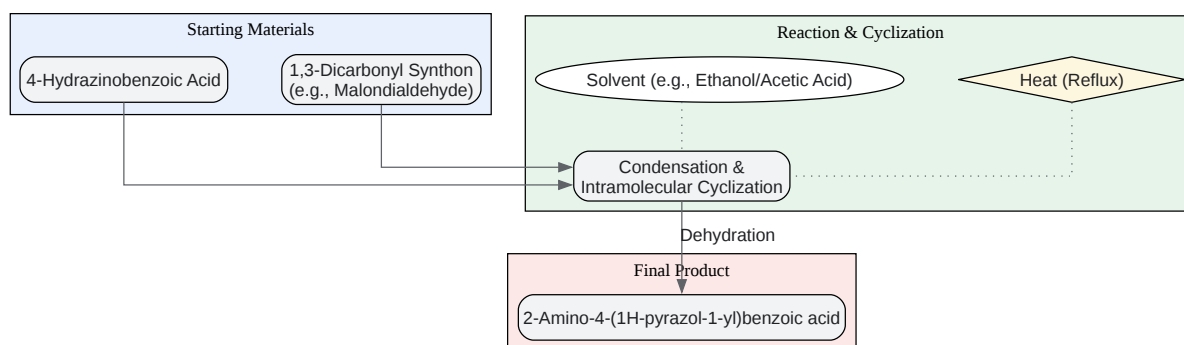
Property	Value	Source
IUPAC Name	2-Amino-4-(1H-pyrazol-1-yl)benzoic acid	N/A
CAS Number	1186663-55-7	[4]
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂	Calculated
Molecular Weight	203.20 g/mol	Calculated
Synonyms	Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)-	[4]

Synthesis and Mechanistic Insights

The synthesis of pyrazole-substituted benzoic acids typically involves the strategic coupling of a suitably functionalized benzoic acid precursor with a pyrazole-forming reagent or a pre-formed pyrazole ring. A common and effective method is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For the title compound, a logical synthetic pathway involves the reaction of 4-hydrazinobenzoic acid with a suitable three-carbon electrophile that can cyclize to form the pyrazole ring.

The causality behind this choice of reactants lies in the well-established Paal-Knorr synthesis for pyrazoles. The hydrazine group provides the two necessary nitrogen atoms, while the dicarbonyl compound provides the carbon backbone of the five-membered ring. The reaction proceeds via a condensation mechanism, forming a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Below is a generalized workflow for the synthesis of such compounds.

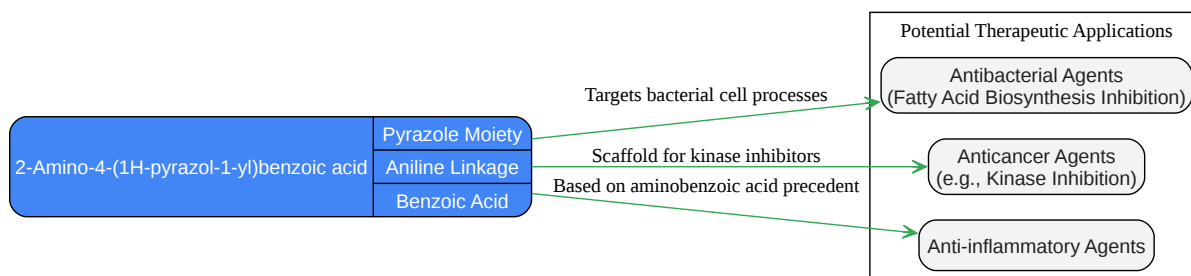


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Caption: Generalized synthetic workflow for pyrazole-substituted benzoic acids.

Core Applications in Drug Discovery

The structural motifs within **2-Amino-4-(1H-pyrazol-1-yl)benzoic acid** suggest significant potential across several therapeutic areas. The pyrazole core is a cornerstone in the development of kinase inhibitors for oncology, while aniline-derived pyrazoles have shown potent antibacterial activity.[1][2] The broader class of aminobenzoic acid derivatives has been explored for anti-inflammatory and analgesic effects.[5]



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Caption: Potential drug discovery applications derived from the core scaffold.

Antibacterial Activity

A significant body of research highlights that pyrazole derivatives, particularly those linked to a benzoic acid moiety, are potent antibacterial agents.[6][7] Many of these compounds are effective against drug-resistant Gram-positive bacteria like Methicillin-resistant *Staphylococcus aureus* (MRSA).[8][9] The mechanism of action for some analogs has been identified as the inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[2][6] This makes the title compound a prime candidate for development as a narrow-spectrum antibiotic.

Anticancer Potential

Pyrazole derivatives are prevalent in modern oncology, often acting as inhibitors of protein kinases that drive cancer cell proliferation.[10] The structural features of **2-Amino-4-(1H-pyrazol-1-yl)benzoic acid** make it an attractive starting point for designing novel kinase inhibitors. The pyrazole can engage in hydrogen bonding within an ATP-binding pocket, while the benzoic acid provides a handle for further functionalization to improve potency and selectivity.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

To validate the antibacterial potential of the title compound, a standard microbroth dilution assay to determine the Minimum Inhibitory Concentration (MIC) is essential. This protocol is a self-validating system when appropriate controls are included.

Objective: To determine the MIC of **2-Amino-4-(1H-pyrazol-1-yl)benzoic acid** against *Staphylococcus aureus*.

Materials:

- **2-Amino-4-(1H-pyrazol-1-yl)benzoic acid** (Test Compound)
- *Staphylococcus aureus* (e.g., ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Dimethyl sulfoxide (DMSO)
- Sterile 96-well microtiter plates
- Vancomycin (Positive Control)
- Spectrophotometer or plate reader

Methodology:

- **Preparation of Test Compound Stock:** Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). This stock solution will be used for serial dilutions. The use of DMSO is critical for solubilizing organic compounds, but its final concentration in the assay must be kept low (typically $\leq 1\%$) to avoid solvent-induced toxicity.
- **Bacterial Inoculum Preparation:** Culture *S. aureus* overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate. The density of the inoculum is crucial for the reproducibility of MIC results.

- Serial Dilution:
 - Add 100 μ L of CAMHB to all wells of a 96-well plate.
 - Add an appropriate volume of the compound stock solution to the first well to achieve the highest desired test concentration after dilution, and mix.
 - Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and continuing this process across the plate. This creates a concentration gradient.
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well, bringing the final volume to 200 μ L.
- Controls (Self-Validation):
 - Positive Control: A row of wells with a known antibiotic (e.g., Vancomycin) undergoing the same serial dilution. This validates that the bacteria are susceptible to a standard antibiotic.
 - Negative Control (Sterility): A well containing only CAMHB to check for contamination.
 - Growth Control: A well containing CAMHB and the bacterial inoculum but no test compound. This ensures the bacteria can grow under the assay conditions.
 - Solvent Control: A well containing bacteria and the highest concentration of DMSO used in the assay to ensure the solvent itself is not inhibitory.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation: Exemplary Antibacterial Activity

Based on literature for similar compounds, one could expect the following profile.^{[7][8]}

Compound	MIC against <i>S. aureus</i> (µg/mL)	MIC against <i>E. faecalis</i> (µg/mL)
2-Amino-4-(1H-pyrazol-1-yl)benzoic acid	1 - 8	2 - 16
Vancomycin (Positive Control)	0.5 - 2	1 - 4

Note: These values are hypothetical and serve as an example of expected results for this class of compounds.

Conclusion

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is a compound of significant interest for medicinal chemists and drug development professionals. Its composite structure, leveraging the proven utility of the pyrazole and aminobenzoic acid scaffolds, positions it as a promising starting point for the development of novel therapeutics, particularly in the antibacterial and anticancer domains. The synthetic accessibility and potential for diverse functionalization underscore its value as a versatile building block in the ongoing search for new and effective medicines. Further investigation into its specific biological targets and structure-activity relationships is warranted to fully exploit its therapeutic potential.

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